molecular formula C20H13ClF3N3O7S B2599830 N-(3-Chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)-4-methylbenzenesulfonamide CAS No. 338413-12-0

N-(3-Chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)-4-methylbenzenesulfonamide

Cat. No. B2599830
CAS RN: 338413-12-0
M. Wt: 531.84
InChI Key: GAXOYAJMEWFQCY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C20H13ClF3N3O8S. It contains a variety of functional groups, including a chloro group, a trifluoromethyl group, a phenoxy group, and a sulfonamide group.


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 409.0±45.0 °C and a predicted density of 1.631±0.06 g/cm3 . Its pKa is predicted to be 2.91±0.10 .

Scientific Research Applications

Synthesis and Structural Features

The compound N-(3-Chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)-4-methylbenzenesulfonamide has been a subject of scientific interest for its structural and synthetic characteristics. Researchers have explored various sulfonamide derivatives, focusing on their synthesis, molecular structure, and potential applications. For instance, Nikonov et al. (2019) synthesized N-[(2-(Trimethylsilyl)oxy)phenyl]-4-methylbenzenesulfonamide and N-[(2-trimethylsilyloxy)phenyl]-4-chlorobenzenesulfonamide, examining their structures through X-ray crystal analysis and DFT calculations, indicating a possible self-association in solutions as shown by FTIR-spectroscopy (Nikonov et al., 2019).

Chemical Reactions and Derivatives

The chemical reactivity of related sulfonamide compounds has been investigated, shedding light on their potential in creating novel chemical entities. For example, Drozdova and Mirskova (2001) studied the formation of N-[1-4-Methoxyphenyl-2-phenyl-2,2-dichloroethyl]arenesulfonamides through catalytic reactions involving N-(2-phenyl-2,2-dichloroethylidene)-4-chlorobenzenesulfonamide and anisole (Drozdova & Mirskova, 2001). Additionally, Rozentsveig et al. (2008) delved into the regioselectivity of N-(polychloroethylidene)-sulfonamides with pyrroles, contributing to the understanding of the reaction mechanisms and the influence of substituents on the electrophile molecule (Rozentsveig et al., 2008).

Analytical and Synthetic Methods

The compound and its derivatives have been central to the development of novel analytical methods and synthetic routes. Doshi and Edwards (1979) discovered that 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid rapidly reacts with primary amines, leading to the development of a method for analyzing amines such as catecholamines and histamines using gas chromatography with electron-capture detection (Doshi & Edwards, 1979). In another study, Sipyagin et al. (2004) focused on the synthesis of new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of 1-chloro-2,6-dinitrobenzene, exploring nucleophilic substitution reactions that introduce N - and S -containing groups into the benzene ring, showcasing the synthetic versatility of these compounds (Sipyagin et al., 2004).

properties

IUPAC Name

N-[3-chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF3N3O7S/c1-11-2-5-14(6-3-11)35(32,33)25-13-4-7-18(15(21)10-13)34-19-16(26(28)29)8-12(20(22,23)24)9-17(19)27(30)31/h2-10,25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXOYAJMEWFQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF3N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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